Cas no 815658-16-3 (2-phenylethyl 3-({4-(1,3-thiazol-2-yl)sulfamoylphenyl}carbamoyl)propanoate)

815658-16-3 structure
Produktname:2-phenylethyl 3-({4-(1,3-thiazol-2-yl)sulfamoylphenyl}carbamoyl)propanoate
2-phenylethyl 3-({4-(1,3-thiazol-2-yl)sulfamoylphenyl}carbamoyl)propanoate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-PHENYLETHYL 3-({4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE
- 815658-16-3
- F3146-0108
- 2-phenylethyl 4-oxo-4-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]butanoate
- 2-phenylethyl 4-oxo-4-({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)butanoate
- phenethyl 4-oxo-4-((4-(N-(thiazol-2-yl)sulfamoyl)phenyl)amino)butanoate
- VU0510737-1
- AKOS000499155
- 2-phenylethyl 4-oxo-4-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]amino}butanoate
- STL064948
- 2-phenylethyl 3-({4-(1,3-thiazol-2-yl)sulfamoylphenyl}carbamoyl)propanoate
-
- Inchi: 1S/C21H21N3O5S2/c25-19(10-11-20(26)29-14-12-16-4-2-1-3-5-16)23-17-6-8-18(9-7-17)31(27,28)24-21-22-13-15-30-21/h1-9,13,15H,10-12,14H2,(H,22,24)(H,23,25)
- InChI-Schlüssel: SFZFYIHKNCPOAC-UHFFFAOYSA-N
- Lächelt: S(C1C=CC(=CC=1)NC(CCC(=O)OCCC1C=CC=CC=1)=O)(NC1=NC=CS1)(=O)=O
Berechnete Eigenschaften
- Genaue Masse: 459.09226313g/mol
- Monoisotopenmasse: 459.09226313g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 8
- Schwere Atomanzahl: 31
- Anzahl drehbarer Bindungen: 11
- Komplexität: 684
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 151Ų
- XLogP3: 1.6
2-phenylethyl 3-({4-(1,3-thiazol-2-yl)sulfamoylphenyl}carbamoyl)propanoate Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3146-0108-10mg |
2-phenylethyl 3-({4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)propanoate |
815658-16-3 | 90%+ | 10mg |
$79.0 | 2023-07-05 | |
Life Chemicals | F3146-0108-20mg |
2-phenylethyl 3-({4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)propanoate |
815658-16-3 | 90%+ | 20mg |
$99.0 | 2023-07-05 | |
A2B Chem LLC | BA68224-1mg |
2-phenylethyl 3-({4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)propanoate |
815658-16-3 | 1mg |
$245.00 | 2024-04-19 | ||
A2B Chem LLC | BA68224-5mg |
2-phenylethyl 3-({4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)propanoate |
815658-16-3 | 5mg |
$272.00 | 2024-04-19 | ||
Life Chemicals | F3146-0108-5mg |
2-phenylethyl 3-({4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)propanoate |
815658-16-3 | 90%+ | 5mg |
$69.0 | 2023-07-05 | |
Life Chemicals | F3146-0108-40mg |
2-phenylethyl 3-({4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)propanoate |
815658-16-3 | 90%+ | 40mg |
$140.0 | 2023-07-05 | |
A2B Chem LLC | BA68224-10mg |
2-phenylethyl 3-({4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)propanoate |
815658-16-3 | 10mg |
$291.00 | 2024-04-19 | ||
Life Chemicals | F3146-0108-3mg |
2-phenylethyl 3-({4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)propanoate |
815658-16-3 | 90%+ | 3mg |
$63.0 | 2023-07-05 | |
Life Chemicals | F3146-0108-25mg |
2-phenylethyl 3-({4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)propanoate |
815658-16-3 | 90%+ | 25mg |
$109.0 | 2023-07-05 | |
Life Chemicals | F3146-0108-50mg |
2-phenylethyl 3-({4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)propanoate |
815658-16-3 | 90%+ | 50mg |
$160.0 | 2023-07-05 |
2-phenylethyl 3-({4-(1,3-thiazol-2-yl)sulfamoylphenyl}carbamoyl)propanoate Verwandte Literatur
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
-
4. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
815658-16-3 (2-phenylethyl 3-({4-(1,3-thiazol-2-yl)sulfamoylphenyl}carbamoyl)propanoate) Verwandte Produkte
- 2004372-60-3(2-hydroxy-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 478032-34-7([2-(3,5-Dimethylphenoxy)phenyl]methanol)
- 899397-15-0(2-(4-methylphenyl)-3-phenyl-3H,4H,5H-chromeno2,3-dpyrimidine-4,5-dione)
- 1020975-47-6(3-[3-(6-methoxypyridazin-3-yl)phenyl]-1-(4-methylphenyl)urea)
- 2228096-78-2(2-Amino-2-(1-propylcyclopropyl)acetic acid)
- 132745-00-7(6-Nitro-1H-indole-3-sulfonyl chloride)
- 1804763-82-3(4-Fluoro-2-(fluoromethyl)-3-(trifluoromethoxy)pyridine-5-methanol)
- 71561-11-0(Pyrazoxyfen)
- 2171175-28-1((3R)-3-{(tert-butoxy)carbonylamino}-3-(1-ethyl-1H-imidazol-4-yl)propanoic acid)
- 2173999-42-1(3,5-Dichloropyridine-4-sulfonyl fluoride)
Empfohlene Lieferanten
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Shanghai Aoguang Biotechnology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

上海贤鼎生物科技有限公司
Gold Mitglied
CN Lieferant
Großmenge

Hubei Changfu Chemical Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

BIOOKE MICROELECTRONICS CO.,LTD
Gold Mitglied
CN Lieferant
Reagenz
